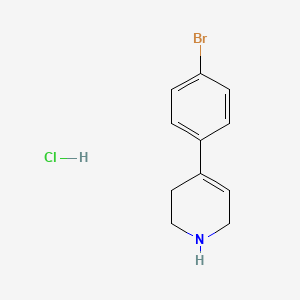

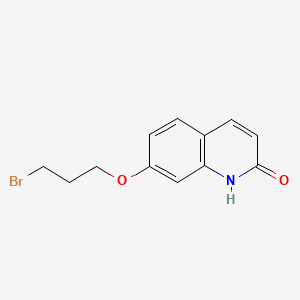

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenylhydrazine hydrochloride is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo . Another related compound, 4-(4-Bromophenyl)morpholine, is also known .

Synthesis Analysis

While specific synthesis methods for “4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, there are general methods for synthesizing similar compounds .

Scientific Research Applications

Electronic Absorption Characteristics

Studies focusing on the electronic absorption characteristics of 4-phenyl- and 4-substituted-phenyl tetrahydropyridines, including compounds structurally related to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, have shown differences in absorption between free bases and their hydrochloride salts. These differences are attributed to steric and electronic influences on the π to π* transitions of the styrenoid chromophore present in these compounds. This research provides insights into the electronic structure and reactivity of such compounds, offering a foundation for further chemical and pharmacological studies (Beckett, Casy, & Iorio, 1966).

Neuroprotective Effects

In a separate line of research, the potential neuroprotective effects of related tetrahydropyridine compounds have been explored. For instance, bromocriptine, a compound structurally related to tetrahydropyridines, has been studied for its neuroprotective action against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in mice. These studies highlight the role of such compounds in stimulating antioxidant mechanisms in the brain and acting as free radical scavengers, suggesting potential therapeutic applications for neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).

Cytotoxicity and Selectivity in Cancer Research

The cytotoxic activity of phenyl-vinyl derivatives of tetrahydropyridines, including those with bromophenyl substituents, has been assessed against various cancer cell lines. These compounds, particularly the 2-bromophenyl derivatives, have shown significant cytotoxic activity, with selectivity observed based on the nature and position of the substituent in the phenyl ring. This research suggests potential applications in the development of new anticancer agents (Lukevics et al., 2009).

Synthesis and Chemical Transformations

In the realm of synthetic organic chemistry, the reactions and transformations of 4-aryl tetrahydropyridines have been extensively studied. Research includes the oxidative imination of these compounds, leading to the formation of variously substituted tetrahydropyridines. These studies provide valuable methodologies for the synthesis of novel compounds with potential pharmacological applications (Soldatenkov et al., 2001).

Molecular Structure Analysis

The detailed molecular structure analysis of compounds structurally similar to 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been conducted through X-ray crystallography. This research sheds light on the conformations, interactions, and bonding patterns within such molecules, providing a deeper understanding of their chemical behavior and potential interactions in biological systems (Naghiyev et al., 2022).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Related compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, involve the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

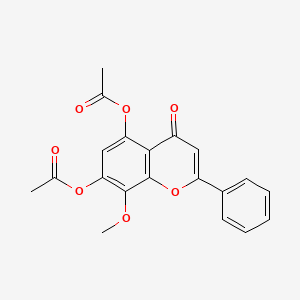

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVVDEKVFXXXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696068 |

Source

|

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103855-00-1 |

Source

|

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

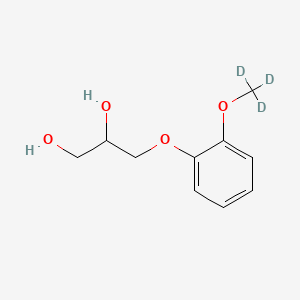

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)